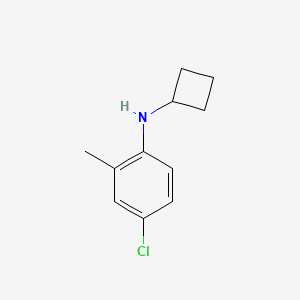
4-chloro-N-cyclobutyl-2-methylaniline
Übersicht
Beschreibung
“4-chloro-N-cyclobutyl-2-methylaniline” is a chemical compound with the CAS Number: 1249368-93-1 . Its IUPAC name is 4-chloro-N-cyclobutyl-2-methylaniline . The InChI Code for this compound is 1S/C11H14ClN/c1-8-7-9 (12)5-6-11 (8)13-10-3-2-4-10/h5-7,10,13H,2-4H2,1H3 .
Molecular Structure Analysis
The molecular weight of “4-chloro-N-cyclobutyl-2-methylaniline” is 195.69 . The InChI key for this compound is WZFSKIUJLWMVHY-UHFFFAOYSA-N .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Studies
Synthetic Route Development
Gazvoda et al. (2018) describe a synthetic route from 4-chloro-2-methylaniline to a key compound used in the synthesis of the anti-HIV/AIDS drug efavirenz, highlighting the role of this compound in pharmaceutical synthesis (Gazvoda et al., 2018).
Vibrational Spectral Analysis
Arjunan and Mohan (2008) conducted Fourier transform infrared and FT-Raman spectral analysis of 4-chloro-2-methylaniline, providing insights into its molecular structure and properties (Arjunan & Mohan, 2008).
Metabolism in Biological Systems
Boeren et al. (1992) explored the rat liver microsomal metabolism of 4-chloro-2-methylaniline, revealing insights into its biological interactions and metabolic pathways (Boeren et al., 1992).
Chemical Reactions and Transformations
Chemical Reactions and Processes
The work of Ennis et al. (1999) on the synthesis of a biphenyl carboxylic acid derivative using 4-chloro-3-methylaniline demonstrates its utility in complex chemical processes (Ennis et al., 1999).
Electrochemical Sensor Development
Rahemi et al. (2015) developed an electrochemical sensor using 4-chloro-2-methylaniline for environmental monitoring, highlighting its application in analytical chemistry (Rahemi et al., 2015).
Molecular Structure and Spectroscopy
Molecular Structure Investigation
Karabacak et al. (2009) conducted an experimental and theoretical study on the molecular structure of 4-chloro-2-methylaniline, providing detailed insights into its molecular characteristics (Karabacak et al., 2009).
Dielectric Relaxation Study
Khameshara and Sisodia (1980) investigated the dielectric relaxation of 4-chloro-2-methylaniline in various solvents, contributing to the understanding of its physical properties (Khameshara & Sisodia, 1980).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-chloro-N-cyclobutyl-2-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN/c1-8-7-9(12)5-6-11(8)13-10-3-2-4-10/h5-7,10,13H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZFSKIUJLWMVHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-cyclobutyl-2-methylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



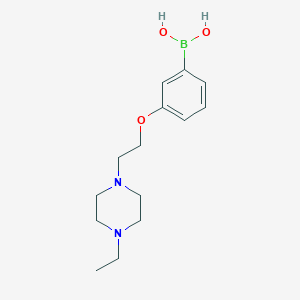

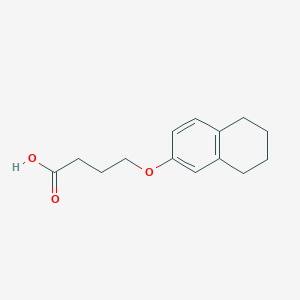


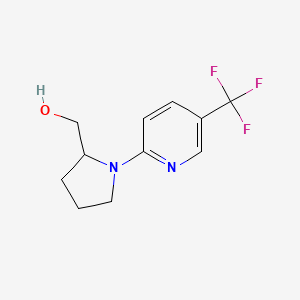
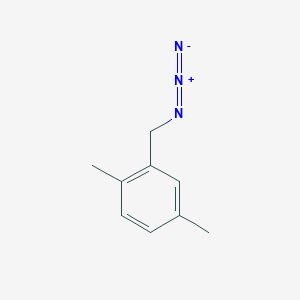

amine](/img/structure/B1398966.png)
amine](/img/structure/B1398967.png)


amine](/img/structure/B1398970.png)
